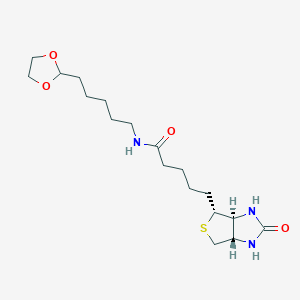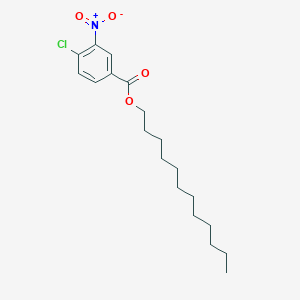
N-(6-(Ethylenedioxy)hexyl)biotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(Ethylenedioxy)hexyl)biotinamide, also known as EDB-biotin, is a biotin derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
N-(6-(Ethylenedioxy)hexyl)biotinamide works by selectively binding to biotin-binding proteins, which allows for their isolation and identification. This compound has been shown to have a high affinity for streptavidin, which is commonly used in biotin-streptavidin affinity chromatography.
Effets Biochimiques Et Physiologiques
N-(6-(Ethylenedioxy)hexyl)biotinamide has been shown to have unique biochemical and physiological effects. It has been reported to enhance the solubility and stability of proteins, which can be beneficial in protein purification and crystallization studies. In addition, N-(6-(Ethylenedioxy)hexyl)biotinamide has been shown to have minimal interference with protein function, making it a valuable tool for studying protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-(Ethylenedioxy)hexyl)biotinamide is its high affinity for streptavidin, which allows for efficient and selective isolation of biotin-binding proteins. Additionally, N-(6-(Ethylenedioxy)hexyl)biotinamide has been shown to have minimal interference with protein function, making it a valuable tool for studying protein-protein interactions. However, one limitation of N-(6-(Ethylenedioxy)hexyl)biotinamide is its cost, as it is more expensive than other biotin derivatives.
Orientations Futures
There are several future directions for the use of N-(6-(Ethylenedioxy)hexyl)biotinamide in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. Additionally, N-(6-(Ethylenedioxy)hexyl)biotinamide could be used in the development of new protein purification methods, as well as in the study of protein localization and trafficking. Finally, future research could explore the use of N-(6-(Ethylenedioxy)hexyl)biotinamide in the development of new therapeutics for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(6-(Ethylenedioxy)hexyl)biotinamide involves the reaction of biotin with 6-bromohexanol and sodium hydride in the presence of anhydrous DMF. The resulting product is then purified using column chromatography to obtain pure N-(6-(Ethylenedioxy)hexyl)biotinamide.
Applications De Recherche Scientifique
N-(6-(Ethylenedioxy)hexyl)biotinamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein localization, and protein purification. One of the main uses of N-(6-(Ethylenedioxy)hexyl)biotinamide is as a probe for the identification and isolation of biotin-binding proteins.
Propriétés
Numéro CAS |
124884-03-3 |
|---|---|
Nom du produit |
N-(6-(Ethylenedioxy)hexyl)biotinamide |
Formule moléculaire |
C18H31N3O4S |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[5-(1,3-dioxolan-2-yl)pentyl]pentanamide |
InChI |
InChI=1S/C18H31N3O4S/c22-15(19-9-5-1-2-8-16-24-10-11-25-16)7-4-3-6-14-17-13(12-26-14)20-18(23)21-17/h13-14,16-17H,1-12H2,(H,19,22)(H2,20,21,23)/t13-,14-,17+/m1/s1 |
Clé InChI |
FDDGUWPTEKXVBG-CPUCHLNUSA-N |
SMILES isomérique |
C1COC(O1)CCCCCNC(=O)CCCC[C@@H]2[C@@H]3[C@@H](CS2)NC(=O)N3 |
SMILES |
C1COC(O1)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
SMILES canonique |
C1COC(O1)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Synonymes |
N-(6-(ethylenedioxy)hexyl)biotinamide N-EDHBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)



